molecular formula C9H16O B6282294 [3-(propan-2-yl)bicyclo[1.1.1]pentan-1-yl]methanol CAS No. 2287331-95-5

[3-(propan-2-yl)bicyclo[1.1.1]pentan-1-yl]methanol

Cat. No.: B6282294
CAS No.: 2287331-95-5
M. Wt: 140.2
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Description

[3-(propan-2-yl)bicyclo[1.1.1]pentan-1-yl]methanol is a compound that belongs to the class of bicyclo[1.1.1]pentane derivatives. These compounds are known for their unique three-dimensional structure, which imparts distinct physicochemical properties. The bicyclo[1.1.1]pentane scaffold is often used as a bioisostere for phenyl rings, tert-butyl groups, and internal alkynes, making it valuable in medicinal chemistry and materials science .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of [3-(propan-2-yl)bicyclo[1.1.1]pentan-1-yl]methanol typically involves the use of [1.1.1]propellane as a key intermediate. One common method involves the reaction of [1.1.1]propellane with an appropriate organometallic reagent, followed by functionalization to introduce the hydroxyl group. For example, the reaction of [1.1.1]propellane with isopropylmagnesium bromide, followed by oxidation, can yield the desired compound .

Industrial Production Methods

Industrial production of bicyclo[1.1.1]pentane derivatives often employs continuous flow synthesis techniques. This approach allows for the efficient generation of [1.1.1]propellane, which can then be derivatized into various bicyclo[1.1.1]pentane species. Continuous flow processes offer high throughput and scalability, making them suitable for large-scale production .

Chemical Reactions Analysis

Types of Reactions

[3-(propan-2-yl)bicyclo[1.1.1]pentan-1-yl]methanol can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products

Scientific Research Applications

[3-(propan-2-yl)bicyclo[1.1.1]pentan-1-yl]methanol has several applications in scientific research:

Mechanism of Action

The mechanism of action of [3-(propan-2-yl)bicyclo[1.1.1]pentan-1-yl]methanol depends on its specific application. In medicinal chemistry, it may act as a bioisostere, mimicking the properties of other functional groups while providing enhanced stability and solubility. The compound’s unique three-dimensional structure allows it to interact with molecular targets in a distinct manner, potentially leading to improved efficacy and reduced side effects .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

[3-(propan-2-yl)bicyclo[1.1.1]pentan-1-yl]methanol stands out due to its specific substitution pattern, which imparts unique physicochemical properties. Its isopropyl group and hydroxyl functionality make it a versatile building block for further chemical modifications, enhancing its utility in various applications .

Properties

CAS No.

2287331-95-5

Molecular Formula

C9H16O

Molecular Weight

140.2

Purity

95

Origin of Product

United States

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